3-chloro-4-phenoxybenzene-1-sulfonyl chloride
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Overview
Description
3-chloro-4-phenoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C12H8Cl2O3S It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a phenoxy group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-phenoxybenzene-1-sulfonyl chloride typically involves the following steps:
Chlorination: The starting material, 4-phenoxybenzene, is chlorinated to introduce a chlorine atom at the 3-position of the benzene ring. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfonation: The chlorinated product is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride group at the 1-position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-phenoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid can be used under controlled conditions to introduce various substituents onto the benzene ring.
Major Products
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile used.
Electrophilic Aromatic Substitution: The products are substituted benzene derivatives with various functional groups introduced at specific positions on the ring.
Scientific Research Applications
3-chloro-4-phenoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biological Research: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions, aiding in the study of biological processes and the development of bioconjugates.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-chloro-4-phenoxybenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis and bioconjugation reactions, where the compound acts as a linker or modifying agent.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluorobenzene-1-sulfonyl chloride: Similar in structure but with a fluorine atom instead of a phenoxy group.
4-chloro-3-phenoxybenzene-1-sulfonyl chloride: Similar but with the chlorine and phenoxy groups swapped in position.
Uniqueness
3-chloro-4-phenoxybenzene-1-sulfonyl chloride is unique due to the presence of both a chlorine atom and a phenoxy group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents allows for specific interactions and applications that are not achievable with other similar compounds.
Properties
IUPAC Name |
3-chloro-4-phenoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLCLCHQPCJCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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